Corrosion Inhibition Efficiency of 6-Nitro-2,3-diphenylquinoxaline vs. 6-Methyl and Unsubstituted Parent on Mild Steel in 1 M HCl
In a direct head-to-head comparison of three quinoxaline derivatives evaluated as corrosion inhibitors for mild steel in 1 M HCl, 6-nitro-2,3-diphenylquinoxaline (Q-NO₂) demonstrated an inhibition efficiency of 87.6%, which was lower than both the 6-methyl derivative (Q-CH₃, 90.2%) and the unsubstituted parent compound (Q-H, 92.4%) [1]. The presence of the electron-withdrawing nitro group decreases inhibition efficiency relative to the unsubstituted compound due to altered electronic distribution that affects surface adsorption [1].
| Evidence Dimension | Inhibition Efficiency |
|---|---|
| Target Compound Data | 87.6% |
| Comparator Or Baseline | Q-CH₃ (6-methyl-2,3-diphenylquinoxaline): 90.2%; Q-H (2,3-diphenylquinoxaline): 92.4% |
| Quantified Difference | Absolute difference: -2.6% vs. Q-CH₃; -4.8% vs. Q-H |
| Conditions | Mild steel in 1 M HCl solution; electrochemical polarization measurements; Langmuir adsorption isotherm confirmed [1] |
Why This Matters
If selecting a quinoxaline derivative for corrosion inhibition in acidic environments, the unsubstituted Q-H (92.4% efficiency) may be preferable to Q-NO₂ (87.6%) based on quantitative performance, but Q-NO₂'s lower efficiency paired with distinct electronic properties (anodic-type inhibitor behavior) may be intentionally selected for mechanistic studies or systems where over-protection is undesirable.
- [1] Olayiwola, O.; Adeyemi, J. O.; et al. Colloids Surf. A: Physicochem. Eng. Asp. 2021, 611, 125810. View Source
